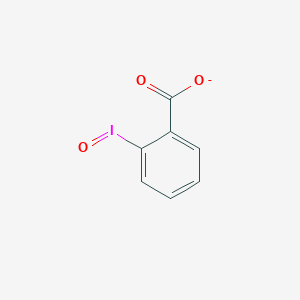
1-hydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypiperidin-2-one can be achieved through several methods. One common approach involves the oxidation of piperidine derivatives. For instance, the oxidation of 2-piperidinone using hydrogen peroxide in the presence of a catalyst can yield 1-hydroxy-2-piperidinone . Another method involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes starting from readily available precursors. One such method includes the hydrogenation of unsaturated δ-lactams followed by oxidation . Another industrial approach involves the use of palladium-catalyzed hydrogenation .
Chemical Reactions Analysis
Types of Reactions
1-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to piperidinone or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of catalysts like palladium or rhodium.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones and piperidines, which are valuable intermediates in organic synthesis and pharmaceuticals .
Scientific Research Applications
1-hydroxypiperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxypiperidin-2-one involves its interaction with various molecular targets. It can act as an enzyme inhibitor, binding to active sites and interfering with enzyme activity. The hydroxyl group plays a crucial role in its binding affinity and specificity . The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: The parent compound without the hydroxyl group.
3-Hydroxy-2-piperidinone: A similar compound with the hydroxyl group at a different position.
Piperidine: The fully reduced form without the carbonyl group.
Uniqueness
1-hydroxypiperidin-2-one is unique due to the presence of both a hydroxyl group and a lactam ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in organic chemistry and pharmaceuticals .
Properties
CAS No. |
26546-87-2 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-hydroxypiperidin-2-one |
InChI |
InChI=1S/C5H9NO2/c7-5-3-1-2-4-6(5)8/h8H,1-4H2 |
InChI Key |
UPZBLXREZJIOHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C1)O |
Canonical SMILES |
C1CCN(C(=O)C1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)


![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)
![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)



![N-(4-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)

![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)
